molecular formula C15H24 B14789279 (7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

Cat. No.: B14789279
M. Wt: 204.35 g/mol
InChI Key: MBIPADCEHSKJDQ-BHBYKZDGSA-N
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Description

(+)-Calarene is a naturally occurring sesquiterpene hydrocarbon It is known for its distinctive aroma and is found in various essential oils, including those of certain plants and trees

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Calarene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of (+)-Calarene may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate (+)-Calarene in its pure form.

Chemical Reactions Analysis

Types of Reactions

(+)-Calarene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for (+)-Calarene, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-Calarene can yield various oxygenated derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural insect repellent.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-Calarene involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular processes. For example, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

(+)-Calarene can be compared with other sesquiterpenes such as:

    (-)-Caryophyllene: Known for its anti-inflammatory properties.

    Humulene: Recognized for its potential anti-cancer effects.

    Farnesene: Studied for its role in plant defense and its potential as a biofuel.

What sets (+)-Calarene apart is its unique structure and the specific biological activities it exhibits, making it a compound of interest for further research and application.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

InChI

InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3/t10?,12?,13?,15-/m1/s1

InChI Key

MBIPADCEHSKJDQ-BHBYKZDGSA-N

Isomeric SMILES

CC1CCC=C2[C@@]1(C3C(C3(C)C)CC2)C

Canonical SMILES

CC1CCC=C2C1(C3C(C3(C)C)CC2)C

Origin of Product

United States

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